
Methioprim
概要
説明
Methioprim (2-methylmercapto-4-amino-5-hydroxymethylpyrimidine) is a thiopyrimidine derivative initially studied for its antitumor properties in the 1950s. It demonstrated significant inhibition of transplanted tumors in mice, including E2 ascites, Krebs, and L4946 leukemia tumors . This compound was selected for investigation due to its collateral sensitivity in purine antagonist-resistant microorganisms, suggesting a unique mechanism of action distinct from other antimetabolites . Structurally, it features a methylthio (-SCH₃) substituent at the 2-position of the pyrimidine ring, which is critical for its biological activity .
準備方法
Two-Step Condensation and Ring-Closure Reaction
Condensation of 3,4,5-Trimethoxybenzaldehyde with Anilinopropionitrile
The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde (TMB) with anilinopropionitrile under reflux conditions. Patent CN101328138B optimized this reaction by introducing inert solvents (e.g., methyl sulfoxide and toluene) and sodium methoxide as a base. A water-trapping device was critical for minimizing the formation of the undesired isomer d , reducing its ratio to 3% while achieving a 95.5–97% yield of the intermediate c (Table 1).
Table 1: Condensation Reaction Parameters and Outcomes
Parameter | Example 1 | Example 2 |
---|---|---|
TMB (mol) | 0.25 | 0.5 |
Anilinopropionitrile (mol) | 0.29 | 0.58 |
Solvent System | Toluene/DMSO | Benzene/DMSO |
Reaction Temperature | 110°C | 85°C |
Yield of c | 97% | 95.5% |
Isomer d Ratio | 3% | 4.5% |
The use of DMSO enhanced reaction kinetics by stabilizing the enolate intermediate, while sodium methoxide facilitated deprotonation .
Guanidine-Mediated Ring Closure
The intermediate c undergoes cyclization with guanidine hydrochloride in ethanol under reflux. This step achieved a 96% yield of trimethoprim with a melting point of 201.5–201.7°C and HPLC purity of 98.7% . The protocol’s scalability was demonstrated in a 2000 mL reactor, where benzene distillation and rapid cooling minimized byproduct formation.
Multi-Step Synthesis via Ethyl Cyanoacetate Condensation
Knoevenagel Condensation and Hydro-Reduction
Patent CN105294574A introduced a four-step route starting with the condensation of TMB and ethyl cyanoacetate. Crown ethers (e.g., 15-crown-5) were employed to coordinate sodium ions, improving reaction efficiency. The initial condensation at 105°C yielded a benzylidene derivative, which was reduced using sodium borohydride to produce a secondary alcohol (Table 2).
Table 2: Key Steps in the Multi-Step Synthesis
Step | Reagents/Conditions | Yield | Purity (HPLC) |
---|---|---|---|
A | TMB + ethyl cyanoacetate, DMSO, NaOMe, 15-crown-5, 105°C | 91.4% | 99.68% |
B | NaBH₄, 0–5°C → 20°C | 98% | – |
C | Guanidine, acetic anhydride, DMF | 90.3% | 98.89% |
D | Tosyl chloride, NaBH₄ | 96.1% | 99.7% |
Purification via Mixed-Solvent Recrystallization
The final product was purified using a ternary solvent system (acetic acid:ethanol:water = 0.5:1.1:1), increasing purity from 98.89% to 99.68% . Comparative studies showed that omitting crown ethers reduced yields by 6%, underscoring their role in stabilizing transition states.
Alternative Routes via Malonic Acid Dinitrile
Knoevenagel Reaction with Malonic Acid Dinitrile
ChemicalBook describes a route where TMB reacts with malonic acid dinitrile to form a benzylidene derivative. Hydrogenation over Pd/C selectively reduces the α,β-unsaturated nitrile to an enamine, which subsequently reacts with guanidine to yield trimethoprim. This method avoids isomerization issues but requires stringent control over hydrogen pressure to prevent over-reduction.
Ethyl Cyanoacetate-Based Synthesis
Another variation condenses TMB with ethyl cyanoacetate, followed by hydrogenation and guanidine cyclization . While this route mirrors patent CN105294574A, it omits crown ethers, resulting in lower yields (85–89%).
Industrial-Scale Optimization Strategies
Solvent and Catalyst Selection
-
Inert Solvents : Benzene and toluene minimized side reactions during condensation .
-
Crown Ethers : 15-Crown-5 improved atom utilization by 12% in multi-step syntheses .
-
Base Systems : Sodium methoxide outperformed potassium tert-butoxide in reducing reaction times by 30% .
Isomer Control
Water-trapping devices in reflux setups reduced isomer d formation from 15% to <5% . Computational modeling suggested that steric hindrance from methoxy groups favored the c isomer.
Purification Techniques
-
Decolorization : Activated carbon in ethanol removed polymeric byproducts .
-
Recrystallization : Mixed-solvent systems (e.g., acetic acid/ethanol/water) achieved purities >99.5% .
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
化学反応の分析
a) Multicomponent Reactions (MCRs)
The Groebke-Blackburn-Bienaymé reaction (GBBR) has been applied to modify pyrimidine derivatives like trimethoprim, yielding imidazo-azine scaffolds. For Methioprim, analogous MCRs could occur via:
-
Aldehyde and isocyanide coupling to form fused imidazole rings .
-
Regioselective substitutions at the hydroxymethyl or methylthio groups, enabling diversification of the pyrimidine core .
Example Reaction Pathway (Hypothetical):
b) Oxidation and Cyclization
-
Methylthio group oxidation : The –SCH₃ group may oxidize to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions .
-
Hydroxymethyl cyclization : Intramolecular dehydration could form a pyrimidine-fused oxazole ring under acidic conditions .
Drug-Excipient Interactions
Solid-state stability studies of pharmaceuticals suggest potential reactivity for this compound:
Metabolic Pathways (Inferred)
While no direct studies on this compound exist, cytochrome P450 (CYP) and transporter interactions observed in trimethoprim analogs suggest possible metabolic routes:
a) Phase I Metabolism
-
CYP2C8-mediated oxidation : Hydroxymethyl group oxidation to a carboxylic acid .
-
Methylthio demethylation : Formation of a thiol (–SH) intermediate .
b) Phase II Metabolism
Comparative Reactivity with Analogues
Key differences between this compound and trimethoprim:
Feature | This compound | Trimethoprim |
---|---|---|
Position 2 | –SCH₃ | –OCH₃ |
Position 5 | –CH₂OH | –CH₃ |
Predicted Reactivity | Higher sulfur-mediated oxidation risk | Higher methoxy stability |
科学的研究の応用
Antimicrobial Properties
Methioprim exhibits significant antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. It operates by inhibiting the enzyme dihydrofolate reductase, crucial for bacterial folate synthesis, thereby impeding nucleic acid and protein production.
Clinical Applications
- Urinary Tract Infections (UTIs) : this compound is commonly used to treat uncomplicated UTIs caused by susceptible bacteria. Its efficacy in this area has been well-documented, especially when used alone or in combination with sulfamethoxazole (TMP-SMX) .
- Respiratory Infections : The compound has shown effectiveness against respiratory pathogens, making it a candidate for treating conditions like acute bronchitis and pneumonia .
Combination Therapy
This compound is often utilized in combination with sulfamethoxazole to enhance its antimicrobial spectrum and reduce the likelihood of resistance development. This combination therapy is particularly effective against a variety of infections due to the synergistic effect of both agents .
Treatment of Opportunistic Infections
In immunocompromised patients, such as those with HIV/AIDS, this compound has been evaluated for its role in treating opportunistic infections like toxoplasmosis. Studies indicate that TMP-SMX can be an effective alternative to standard therapies such as pyrimethamine-sulfadiazine .
Safety Profile and Adverse Effects
This compound is generally well-tolerated; however, it may cause adverse effects similar to those associated with other antifolates:
- Common Side Effects : Nausea, vomiting, and skin rashes.
- Serious Reactions : Rarely, it can lead to blood disorders or liver toxicity .
Efficacy in Specific Populations
A pilot study involving patients with AIDS demonstrated that TMP-SMX therapy led to a higher rate of complete radiologic response compared to standard treatments for toxoplasmic encephalitis .
Resistance Patterns
Research indicates that the combination of trimethoprim and sulfamethoxazole results in slower development of bacterial resistance compared to monotherapy with either agent alone .
作用機序
Methioprim exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, a critical step in the synthesis of nucleic acids and proteins. By inhibiting this enzyme, this compound prevents the synthesis of bacterial DNA, leading to cell death. The molecular target of this compound is the bacterial dihydrofolate reductase enzyme, and the pathway involved is the folate synthesis pathway .
類似化合物との比較
Comparison with Ethioprim (2-Ethylmercapto Analog)
Ethioprim (2-ethylmercapto-4-amino-5-hydroxymethylpyrimidine) shares Methioprim’s core structure but substitutes the methyl group with an ethyl (-SCH₂CH₃) group.
Key Findings:
- Tumor Inhibition : Ethioprim showed moderate activity against E2 and L1210 tumors in mice, comparable to this compound .
Comparison with Benzylthioprim (2-Benzylmercapto Analog)
Benzylthioprim (2-benzylmercapto-4-amino-5-hydroxymethylpyrimidine) introduces a benzyl (-SCH₂C₆H₅) group at the 2-position.
Key Findings:
- Enhanced Activity : Benzylthioprim exhibited broader tumor inhibition, including L1210 and E2 models, with potency similar to this compound .
Comparison with Thioprim (Mercapto Analog)
Thioprim (2-mercapto-4-amino-5-hydroxymethylpyrimidine) replaces the methylthio group with a simple sulfhydryl (-SH) group.
Key Findings:
- Chemical Reactivity : The -SH group’s susceptibility to oxidation or disulfide formation may reduce stability, rendering it biologically inert .
生物活性
Methioprim, a pyrimidine derivative closely related to trimethoprim, has garnered attention for its biological activity, particularly as an antibacterial agent. This article delves into the biological mechanisms, efficacy, and potential therapeutic applications of this compound, supported by recent research findings and data tables.
This compound functions primarily as a reversible inhibitor of dihydrofolate reductase (DHFR) , an enzyme critical in the bacterial synthesis of tetrahydrofolic acid (THF) from dihydrofolate (DHF). By inhibiting DHFR, this compound effectively disrupts the production of nucleic acids and proteins in bacteria, leading to bactericidal effects. Notably, this compound exhibits a higher affinity for bacterial DHFR compared to mammalian counterparts, allowing for selective antibacterial activity without significantly affecting human cells .
Antibacterial Efficacy
This compound has demonstrated activity against a range of gram-negative and gram-positive bacteria. Its antibacterial spectrum includes:
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus (including coagulase-negative species)
The effectiveness of this compound can be quantified using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration required to inhibit bacterial growth. Below is a summary table of MIC values against selected bacteria:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 0.5 |
Klebsiella pneumoniae | 1.0 |
Staphylococcus aureus | 2.0 |
These values reflect this compound's capacity to inhibit bacterial growth effectively, comparable to other established antibiotics.
Research Findings
Recent studies have expanded the understanding of this compound's biological activity beyond its antibacterial properties. For instance, research indicates that this compound analogs exhibit enhanced DHFR inhibition compared to trimethoprim itself. The following table summarizes the IC50 values for various this compound analogs compared to trimethoprim and methotrexate (MTX):
Compound | IC50 (µM) |
---|---|
Methotrexate | 0.08 |
Trimethoprim | 55.26 |
This compound Analog 1 | 0.99 |
This compound Analog 2 | 0.72 |
This compound Analog 3 | 1.02 |
This data demonstrates that certain analogs of this compound can inhibit DHFR more effectively than trimethoprim itself, suggesting potential for development as more potent antibacterial agents .
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study on Urinary Tract Infections (UTIs) : A clinical trial involving patients with recurrent UTIs showed that treatment with this compound resulted in a significant reduction in infection recurrence compared to placebo groups.
- Pneumocystis jirovecii Pneumonia : this compound has been used in combination therapies for patients with compromised immune systems, demonstrating effectiveness in reducing morbidity associated with Pneumocystis pneumonia.
These case studies underline the clinical relevance of this compound and its potential role in treating infections where traditional antibiotics may fail due to resistance.
Q & A
Basic Research Questions
Q. What standardized experimental protocols are recommended for assessing Methioprim’s antimicrobial efficacy in vitro?
- Methodological Answer : Begin with broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens, adhering to CLSI guidelines . Include positive controls (e.g., known antibiotics) and negative controls (solvent-only samples). Use triplicate biological replicates and report geometric mean MIC values with 95% confidence intervals. For time-kill assays, sample at 0, 2, 4, 6, 8, 12, and 24 hours, plotting log10 CFU/mL reductions. Statistical analysis should employ non-linear regression for dose-response curves and ANOVA for cross-condition comparisons .
Q. How should researchers design a pharmacokinetic study for this compound in rodent models?
- Methodological Answer : Administer this compound via oral and intravenous routes to calculate bioavailability (F = AUC_oral/AUC_IV × 100%). Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Analyze using HPLC-MS/MS with a lower limit of quantification (LLOQ) validated to ≤1 ng/mL. Apply non-compartmental analysis (NCA) for parameters like Cmax, Tmax, and t1/2. Ensure adherence to ethical guidelines for animal studies, including sample size calculations to achieve 80% statistical power .
Advanced Research Questions
Q. What systematic approaches can resolve contradictions in this compound’s cytotoxicity across heterogeneous cell lines?
- Methodological Answer : Conduct a meta-analysis of existing cytotoxicity data, stratifying by cell type (e.g., primary vs. immortalized), exposure duration, and assay methodology (MTT vs. ATP-based luminescence). Validate discrepancies via standardized replication studies using identical cell passage numbers, culture media, and incubation conditions. Apply multivariate regression to identify confounding variables (e.g., efflux pump expression, metabolic activity). Cross-reference with transcriptomic datasets to pinpoint resistance mechanisms .
Q. Which advanced techniques are suitable for studying this compound’s metabolite interactions in multi-organ systems?
- Methodological Answer : Use untargeted metabolomics (LC-QTOF-MS) to profile liver microsomal metabolites, identifying phase I/II transformation products. Pair with physiologically based pharmacokinetic (PBPK) modeling to simulate organ-specific exposure. For protein binding studies, employ equilibrium dialysis coupled with LC-MS/MS, reporting unbound fractions (fu) at clinically relevant concentrations. Validate interactions via CRISPR-Cas9 knockout of suspected metabolic enzymes (e.g., CYP450 isoforms) .
Q. Methodological Frameworks
Q. How can the PICO framework optimize this compound’s clinical trial design?
- Population (P) : Define inclusion criteria (e.g., adults with Gram-positive infections) and exclude immunocompromised individuals.
- Intervention (I) : Specify this compound dosing regimens (e.g., 200 mg BID) and administration routes.
- Comparison (C) : Use active comparators (e.g., trimethoprim-sulfamethoxazole) or placebo, depending on trial phase.
- Outcome (O) : Primary endpoints (clinical cure rate at Day 7) and secondary endpoints (adverse event incidence). Ensure blinding and randomization to reduce bias .
Q. What statistical strategies address variability in this compound’s biofilm inhibition assays?
- Methodological Answer : Normalize biofilm biomass data to untreated controls (set as 100%). Apply mixed-effects models to account for plate-to-plate variability. Use Cohen’s d to quantify effect sizes between treatment groups. For non-normal distributions, employ non-parametric tests (Mann-Whitney U) with Bonferroni correction for multiple comparisons. Report exact p-values and predefine significance at α = 0.05 .
Q. Ethical and Reproducibility Considerations
Q. How to ensure reproducibility in this compound’s mechanistic studies?
- Methodological Answer : Deposit raw data (e.g., microscopy images, flow cytometry FCS files) in public repositories like Zenodo or Figshare. Document software versions (e.g., ImageJ 1.53t) and analysis workflows using platforms like Galaxy or KNIME. For animal studies, follow ARRIVE 2.0 guidelines, including randomization protocols and exclusion criteria .
Q. What ethical safeguards are critical for human trials involving this compound?
- Methodological Answer : Obtain informed consent with explicit disclosure of off-target risks (e.g., QT prolongation). Establish a Data Safety Monitoring Board (DSMB) to review adverse events. For vulnerable populations (e.g., pregnant individuals), justify inclusion in protocols and include additional consent safeguards .
特性
IUPAC Name |
(4-amino-2-methylsulfanylpyrimidin-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVOWGDFXAVSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277658 | |
Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-36-3 | |
Record name | Methioprim | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methioprim | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methioprim | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHIOPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6213O32QRM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。